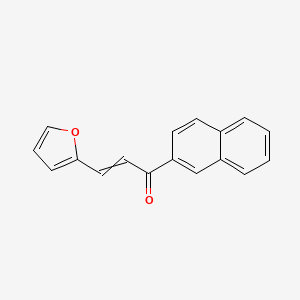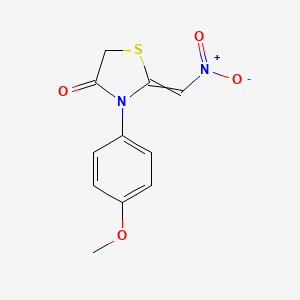![molecular formula C16H20N2O3 B11725659 Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate is a chemical compound with the molecular formula C16H20N2O3 It is known for its unique structure, which includes a pyrrolidine ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl acrylate in the presence of a base, followed by the addition of pyrrolidine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the enamido group to an amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoate ester can participate in ester hydrolysis. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Known for its biological activity and used in drug development.
Pyrrolidin-2,5-diones: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
Prolinol: Used in the synthesis of pharmaceuticals and as a chiral auxiliary in asymmetric synthesis.
Uniqueness
Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate is unique due to its specific combination of a pyrrolidine ring and a benzoate ester, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
methyl 4-(3-pyrrolidin-1-ylbut-2-enoylamino)benzoate |
InChI |
InChI=1S/C16H20N2O3/c1-12(18-9-3-4-10-18)11-15(19)17-14-7-5-13(6-8-14)16(20)21-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) |
InChI Key |
ZOBIXAUPRWFGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)C(=O)OC)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)
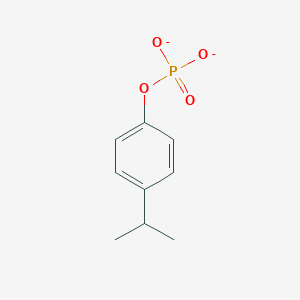
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)

![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)
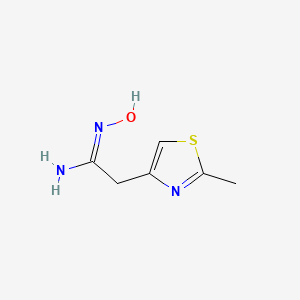
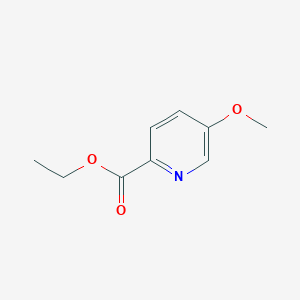

![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11725637.png)

